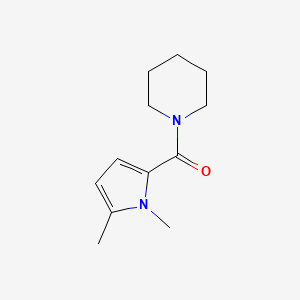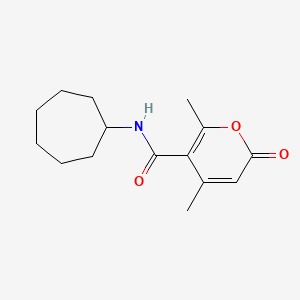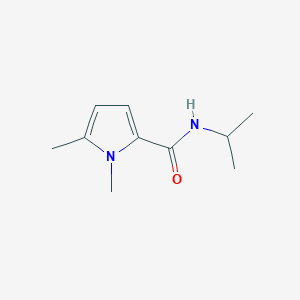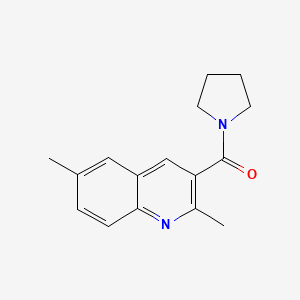
(1,5-Dimethylpyrrol-2-yl)-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-Dimethylpyrrol-2-yl)-piperidin-1-ylmethanone, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community. It is a synthetic molecule that has been used in various research studies due to its unique properties.
Wirkmechanismus
(1,5-Dimethylpyrrol-2-yl)-piperidin-1-ylmethanone acts as an agonist for the nicotinic acetylcholine receptor, binding to the receptor and activating it. This leads to an influx of calcium ions into the cell, which triggers a cascade of events that ultimately leads to muscle contraction or neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which can lead to increased muscle contraction and neurotransmission. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(1,5-Dimethylpyrrol-2-yl)-piperidin-1-ylmethanone has several advantages for lab experiments. It is a synthetic molecule, which means that it can be easily synthesized in large quantities. It is also highly selective for the nicotinic acetylcholine receptor, making it a useful tool for studying this receptor. However, this compound has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on (1,5-Dimethylpyrrol-2-yl)-piperidin-1-ylmethanone. One area of interest is the development of new this compound analogs with improved properties, such as increased solubility or decreased toxicity. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to have neuroprotective effects, and further research may reveal its potential as a therapeutic agent. Additionally, this compound may be useful in the development of new drugs that target the nicotinic acetylcholine receptor.
Synthesemethoden
(1,5-Dimethylpyrrol-2-yl)-piperidin-1-ylmethanone is synthesized through a multistep process that involves the reaction between 2,5-dimethylpyrrole and piperidine. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydride. The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(1,5-Dimethylpyrrol-2-yl)-piperidin-1-ylmethanone has been extensively used in scientific research due to its unique properties. It has been shown to have an affinity for the nicotinic acetylcholine receptor, making it a useful tool for studying the function of this receptor. This compound has also been used to investigate the role of acetylcholine in various physiological processes, including muscle contraction and neurotransmission.
Eigenschaften
IUPAC Name |
(1,5-dimethylpyrrol-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-6-7-11(13(10)2)12(15)14-8-4-3-5-9-14/h6-7H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYVGTPHNDFNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7504582.png)



![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)


![N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)
![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)

